Cas no 2097978-89-5 (4-(3-Azidoazetidine-1-carbonyl)benzonitrile)

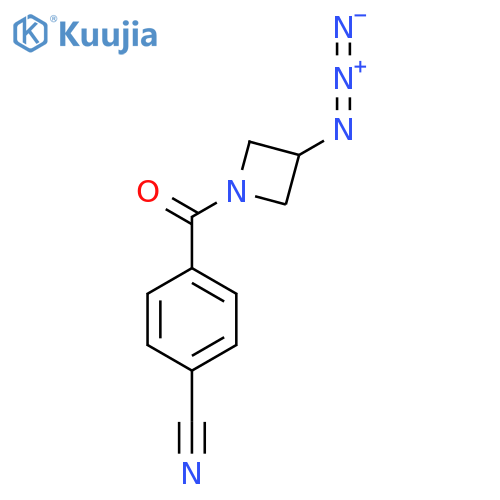

2097978-89-5 structure

商品名:4-(3-Azidoazetidine-1-carbonyl)benzonitrile

CAS番号:2097978-89-5

MF:C11H9N5O

メガワット:227.222060918808

CID:4775621

4-(3-Azidoazetidine-1-carbonyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(3-azidoazetidine-1-carbonyl)benzonitrile

- 4-(3-Azidoazetidine-1-carbonyl)benzonitrile

-

- インチ: 1S/C11H9N5O/c12-5-8-1-3-9(4-2-8)11(17)16-6-10(7-16)14-15-13/h1-4,10H,6-7H2

- InChIKey: LUEZLGWTNZOZCA-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C#N)=CC=1)N1CC(C1)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 227.08070993 g/mol

- どういたいしつりょう: 227.08070993 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 227.22

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 58.5

4-(3-Azidoazetidine-1-carbonyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-4070-10g |

4-(3-azidoazetidine-1-carbonyl)benzonitrile |

2097978-89-5 | 95%+ | 10g |

$1974.0 | 2023-09-07 | |

| Life Chemicals | F1907-4070-0.25g |

4-(3-azidoazetidine-1-carbonyl)benzonitrile |

2097978-89-5 | 95%+ | 0.25g |

$423.0 | 2023-09-07 | |

| Life Chemicals | F1907-4070-0.5g |

4-(3-azidoazetidine-1-carbonyl)benzonitrile |

2097978-89-5 | 95%+ | 0.5g |

$446.0 | 2023-09-07 | |

| Life Chemicals | F1907-4070-2.5g |

4-(3-azidoazetidine-1-carbonyl)benzonitrile |

2097978-89-5 | 95%+ | 2.5g |

$940.0 | 2023-09-07 | |

| Life Chemicals | F1907-4070-1g |

4-(3-azidoazetidine-1-carbonyl)benzonitrile |

2097978-89-5 | 95%+ | 1g |

$470.0 | 2023-09-07 | |

| Life Chemicals | F1907-4070-5g |

4-(3-azidoazetidine-1-carbonyl)benzonitrile |

2097978-89-5 | 95%+ | 5g |

$1410.0 | 2023-09-07 | |

| TRC | A240441-500mg |

4-(3-Azidoazetidine-1-carbonyl)benzonitrile |

2097978-89-5 | 500mg |

$ 435.00 | 2022-06-08 | ||

| TRC | A240441-100mg |

4-(3-Azidoazetidine-1-carbonyl)benzonitrile |

2097978-89-5 | 100mg |

$ 115.00 | 2022-06-08 | ||

| TRC | A240441-1g |

4-(3-Azidoazetidine-1-carbonyl)benzonitrile |

2097978-89-5 | 1g |

$ 680.00 | 2022-06-08 |

4-(3-Azidoazetidine-1-carbonyl)benzonitrile 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

2097978-89-5 (4-(3-Azidoazetidine-1-carbonyl)benzonitrile) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 4964-69-6(5-Chloroquinaldine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量